![molecular formula C17H15NO3S B2559943 Benzoate de 3-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyle CAS No. 1350296-22-8](/img/structure/B2559943.png)
Benzoate de 3-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate is a chemical compound with the molecular formula C17H15NO3S. It is characterized by the presence of a benzothiazole ring fused with a benzoate ester.
Applications De Recherche Scientifique
3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of herbicides and other agrochemicals
Mécanisme D'action
Target of Action
The primary target of the compound 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate is the quorum sensing LasR system of Pseudomonas aeruginosa . This system is crucial for bacterial cell-cell communication and plays a significant role in coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
The compound 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate interacts with its target by binding to the active site of the quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacterial cell-cell communication .
Biochemical Pathways
The inhibition of the quorum sensing pathways by 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate affects the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . This disruption leads to a decrease in biofilm formation, virulence production, and other pathogenesis .
Result of Action
The result of the action of 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate is the inhibition of growth in Pseudomonas aeruginosa . It also shows promising quorum-sensing inhibitor activities, leading to a reduction in biofilm formation .
Action Environment
The action, efficacy, and stability of 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate can be influenced by various environmental factors. For instance, the concentration of the compound can affect its growth inhibitory activities . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate typically involves the reaction of benzothiazole derivatives with benzoic acid or its derivatives. One common method involves the esterification of 3-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl alcohol with benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A parent compound with similar structural features.
Benzothiazolone: Another derivative with a similar core structure.
Benzo[d]thiazole-2-thiol: Known for its antimicrobial activities.
Uniqueness
3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate stands out due to its unique combination of a benzothiazole ring and a benzoate ester, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(2-oxo-3H-1,3-benzothiazol-6-yl)propyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-16(13-6-2-1-3-7-13)21-10-4-5-12-8-9-14-15(11-12)22-17(20)18-14/h1-3,6-9,11H,4-5,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHSVOQENQBINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCC2=CC3=C(C=C2)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
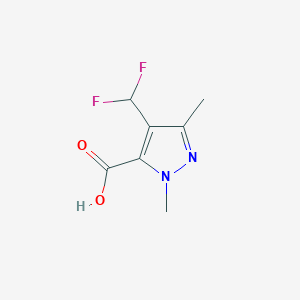
![methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2559863.png)
![ethyl 4-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2559864.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)
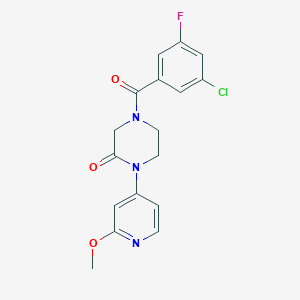
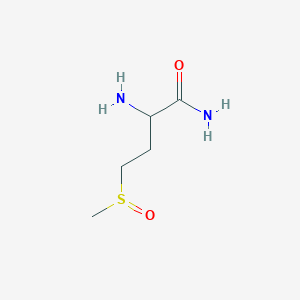
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butyramide](/img/structure/B2559875.png)
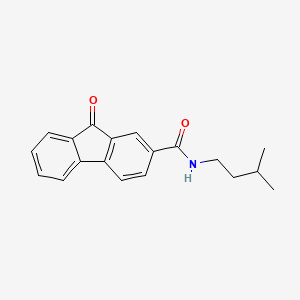
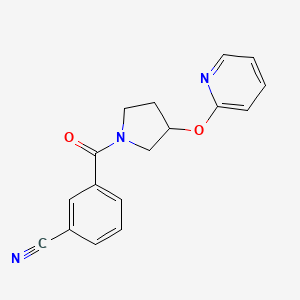
![2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2559878.png)
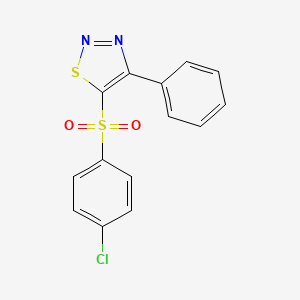
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2559880.png)
![N-(4-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2559882.png)
![2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2559883.png)
